molecular formula C13H16N2 B043819 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117661-99-1

9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

Cat. No. B043819
M. Wt: 200.28 g/mol
InChI Key: AITHVRSGQITLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound with a unique structure that has attracted the attention of researchers in the pharmaceutical industry. This compound has shown potential for use in the development of new drugs due to its diverse range of biological activities.

Mechanism Of Action

The mechanism of action of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it is believed to act by inhibiting enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to cell death. The compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole have been studied extensively. The compound has been shown to have a low toxicity profile and is well tolerated in animal models. It has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

One of the advantages of using 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments is its diverse range of biological activities. This makes it a promising candidate for use in the development of new drugs. However, one of the limitations is the lack of information on its mechanism of action, which makes it difficult to optimize its use in drug development.

Future Directions

There are several future directions for the study of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One of the directions is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to explore its potential use in the treatment of viral infections, as it has shown promising results as an antiviral agent. Additionally, the compound could be further modified to improve its pharmacokinetic properties and reduce toxicity. Finally, the compound could be tested in clinical trials to evaluate its efficacy and safety in humans.
Conclusion:
In conclusion, 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a promising compound with a diverse range of biological activities. Its potential use in the development of new drugs makes it an attractive candidate for further research. The synthesis method has been optimized, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in drug development.

Synthesis Methods

The synthesis of 9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves the reaction of o-phenylenediamine with 2-methyl-2-butene-1,4-dial in the presence of a strong acid catalyst. This reaction results in the formation of the desired compound with a yield of around 65%. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The compound has been tested against a variety of microorganisms and has shown promising results as a potential antibiotic.

properties

CAS RN

117661-99-1

Product Name

9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

9-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

InChI

InChI=1S/C13H16N2/c1-10-5-4-8-13-14-11-6-2-3-7-12(11)15(13)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

AITHVRSGQITLHU-UHFFFAOYSA-N

SMILES

CC1CCCC2=NC3=CC=CC=C3N2C1

Canonical SMILES

CC1CCCC2=NC3=CC=CC=C3N2C1

synonyms

6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-9-methyl-(9CI)

Origin of Product

United States

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